molecular formula C10H11N3 B051038 3,7-Dimethylquinoxalin-6-amine CAS No. 122457-29-8

3,7-Dimethylquinoxalin-6-amine

Cat. No. B051038
M. Wt: 173.21 g/mol
InChI Key: FCHSLXRJUGFKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethylquinoxalin-6-amine is a heterocyclic organic compound that belongs to the quinoxaline family. It is a highly versatile molecule with a wide range of applications in scientific research.

Mechanism Of Action

The mechanism of action of 3,7-Dimethylquinoxalin-6-amine is not fully understood. However, it is thought to act as a potent inhibitor of certain enzymes, including tyrosine kinases and topoisomerases. This inhibition can lead to the disruption of cell division and the induction of apoptosis, making it a promising candidate for cancer treatment.

Biochemical And Physiological Effects

3,7-Dimethylquinoxalin-6-amine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,7-Dimethylquinoxalin-6-amine in lab experiments is its versatility. It can be used as a building block in the synthesis of other compounds, as a ligand in coordination chemistry, and as a fluorescent probe in biological imaging. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, one limitation of using 3,7-Dimethylquinoxalin-6-amine is its high cost, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the use of 3,7-Dimethylquinoxalin-6-amine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have applications in the development of new antibiotics and antiviral drugs. Further research is needed to fully understand the mechanism of action of 3,7-Dimethylquinoxalin-6-amine and to explore its potential therapeutic properties.

Synthesis Methods

The synthesis of 3,7-Dimethylquinoxalin-6-amine involves the condensation of 3,7-dimethyl-2,3-dihydroquinoxaline-6-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC). The resulting product is then purified by crystallization or column chromatography. This method yields a high purity product with a yield of up to 80%.

Scientific Research Applications

3,7-Dimethylquinoxalin-6-amine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been found to have potential therapeutic properties in the treatment of various diseases, including cancer and neurodegenerative diseases.

properties

CAS RN

122457-29-8

Product Name

3,7-Dimethylquinoxalin-6-amine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3,7-dimethylquinoxalin-6-amine

InChI

InChI=1S/C10H11N3/c1-6-3-9-10(4-8(6)11)13-7(2)5-12-9/h3-5H,11H2,1-2H3

InChI Key

FCHSLXRJUGFKMY-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1N)C

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1N)C

Origin of Product

United States

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